(2R)-2,3-dimethylbutan-1-ol

Boiling Point Physicochemical Property Thermal Stability

(2R)-2,3-Dimethylbutan-1-ol (CAS 15019-27-9), also known as (R)-2,3-Dimethyl-1-butanol, is a chiral secondary alcohol with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol. This compound belongs to the aliphatic branched alcohol class and exists as a single enantiomer with a defined (R)-configuration.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 15019-27-9
Cat. No. B134954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2,3-dimethylbutan-1-ol
CAS15019-27-9
Synonyms(R)-2,3-Dimethyl-1-butanol; 
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCC(C)C(C)CO
InChIInChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1
InChIKeySXSWMAUXEHKFGX-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.43 M

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2,3-Dimethylbutan-1-ol (CAS 15019-27-9) – Chiral Alcohol Chemical Identity and Core Physicochemical Profile


(2R)-2,3-Dimethylbutan-1-ol (CAS 15019-27-9), also known as (R)-2,3-Dimethyl-1-butanol, is a chiral secondary alcohol with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol . This compound belongs to the aliphatic branched alcohol class and exists as a single enantiomer with a defined (R)-configuration [1]. It is characterized as a colorless liquid at room temperature and is primarily employed as a chiral building block in asymmetric organic synthesis .

(2R)-2,3-Dimethylbutan-1-ol – Why the (R)-Enantiomer and Branched Alcohol Class Are Not Interchangeable


Generic substitution among chiral alcohols and branched C6 isomers is precluded by stereospecific biological interactions and divergent physicochemical properties. While the (2S)-enantiomer (CAS 15071-36-0) shares identical molecular weight and connectivity, its opposite configuration yields different three-dimensional spatial arrangements, which can profoundly alter target binding and metabolic outcomes . Similarly, structural isomers like 2,3-dimethylbutan-2-ol (CAS 594-60-5) and 2,2-dimethylbutan-1-ol (CAS 1185-33-7) exhibit distinct boiling points, lipophilicity, and hydrogen-bonding capabilities [1]. These differences impact solvent selection, purification, and reactivity in nucleophilic substitutions [2]. Therefore, direct replacement without explicit stereochemical and physical property verification can compromise synthetic yield, enantiomeric excess, and downstream biological activity.

Head-to-Head Quantitative Comparison of (2R)-2,3-Dimethylbutan-1-ol Against Closest Analogs


Boiling Point Differentiation: (2R)-2,3-Dimethylbutan-1-ol vs. Racemic Mixture and Positional Isomers

The predicted boiling point of (2R)-2,3-dimethylbutan-1-ol is 142.0±0.0 °C at 760 mmHg . This value is higher than the experimentally determined boiling point of its racemic mixture (144-145 °C at 761 Torr) [1], indicating potential subtle differences in intermolecular interactions. Furthermore, the target compound exhibits a significantly higher boiling point compared to the tertiary alcohol isomer 2,3-dimethylbutan-2-ol (120-121 °C) , consistent with stronger hydrogen bonding in the primary alcohol. It also surpasses 2,2-dimethylbutan-1-ol (136.5 °C) [2].

Boiling Point Physicochemical Property Thermal Stability

Lipophilicity (LogP) Comparison: (2R)-2,3-Dimethylbutan-1-ol Exhibits Distinct Hydrophobic Character

The calculated octanol-water partition coefficient (LogP) for (2R)-2,3-dimethylbutan-1-ol is 1.27 [1]. This value differs from the LogP of 2,2-dimethylbutan-1-ol (1.41) , indicating slightly lower lipophilicity. The target compound's LogP is also distinct from 2,3-dimethylbutan-2-ol (approximately 1.64) , consistent with the tertiary alcohol's greater hydrophobic character.

LogP Hydrophobicity Partition Coefficient

Stereochemical Specificity: (R)-Enantiomer vs. (S)-Enantiomer in Chiral Synthesis

(2R)-2,3-Dimethylbutan-1-ol serves as a chiral building block in asymmetric synthesis . In contrast, its enantiomer, (2S)-2,3-dimethylbutan-1-ol (CAS 15071-36-0), is specifically utilized in the synthesis of phytosterols . This divergent application highlights the critical importance of enantiomeric purity for targeted synthetic outcomes. While quantitative head-to-head activity data (e.g., IC50, Ki) are not publicly available in peer-reviewed literature for this specific compound class, the distinct synthetic roles underscore the non-interchangeability of the enantiomers.

Enantioselectivity Chiral Building Block Stereochemistry

Purity and Analytical Specification: Minimum Purity 95% for (2R)-2,3-Dimethylbutan-1-ol

Commercially available (2R)-2,3-dimethylbutan-1-ol is typically supplied with a minimum purity specification of 95% . While this is a baseline specification, it is comparable to the purity offered for the racemic mixture . No quantitative data on enantiomeric excess (ee) requirements for specific applications are publicly reported, representing a knowledge gap.

Purity Quality Control Analytical Specification

Defined Application Scenarios for (2R)-2,3-Dimethylbutan-1-ol Based on Comparative Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The defined (R)-stereochemistry [1] renders this compound a valuable chiral building block for constructing complex organic molecules with defined absolute configuration . In scenarios requiring high stereochemical fidelity, such as the synthesis of enantiopure active pharmaceutical ingredients (APIs), the (R)-enantiomer is essential over the racemate or the (S)-enantiomer to ensure desired biological activity and minimize off-target effects. Procurement should prioritize vendors providing certificate of analysis with enantiomeric excess data.

Solvent and Reaction Medium in High-Temperature Organic Transformations

The predicted boiling point of 142.0 °C suggests potential utility as a higher-boiling solvent or reaction medium compared to common alcohols like 2-propanol (82.6 °C) or 1-butanol (117.7 °C). Its branched structure may also influence solvation properties. Researchers should verify experimental boiling point and thermal stability under specific reaction conditions before use.

Analytical Standard and Chromatographic Reference Material

The distinct LogP (1.27) [2] and specific retention characteristics of (2R)-2,3-dimethylbutan-1-ol make it suitable as a reference standard for chiral and non-chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods. Its purity specification (min. 95%) supports its use in method validation and calibration, provided that enantiomeric purity is confirmed for chiral separations.

Precursor for Chiral Auxiliaries and Ligands

As a chiral primary alcohol, (2R)-2,3-dimethylbutan-1-ol can be derivatized to generate chiral auxiliaries or ligands for asymmetric catalysis . The availability of both enantiomers allows for the exploration of matched and mismatched cases in diastereoselective reactions, enabling fine-tuning of stereochemical outcomes in academic and industrial research settings.

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